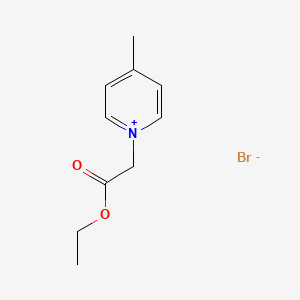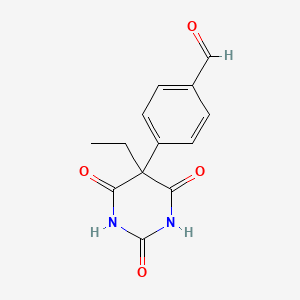![molecular formula C13H11Cl3OS B14502204 2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol CAS No. 63003-14-5](/img/structure/B14502204.png)
2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol is a chemical compound known for its unique structure and properties. It contains a trichloromethyl group, a naphthalene ring, and a sulfanyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol can be achieved through several methods. One common approach involves the addition of trichloromethyl anion to carbonyl compounds such as aldehydes or ketones . This method typically requires the use of toxic trichloromethyl anion sources like chloroform and trichloroacetic acid . Another method involves the use of moisture-sensitive organometallic reagents, such as organomagnesium compounds, to react with dehydrated chloral .
Industrial Production Methods
Industrial production of this compound may involve the use of palladium-catalyzed reactions. For instance, the N-heterocyclic carbene (NHC)-coordinated cyclometallated palladium complex (CYP) can catalyze the addition of arylboron compounds to chloral hydrate . This method offers a more efficient and environmentally friendly approach compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dichloromethyl or methyl derivatives.
Scientific Research Applications
2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various bioactive compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The naphthalene ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
- 2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone
- 2,2,2-Trichloro-1,1-dimethylethyl chloroformate
Uniqueness
2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol is unique due to its combination of a trichloromethyl group, a naphthalene ring, and a sulfanyl group. This structure provides distinct reactivity and binding properties, making it valuable in various chemical and biological applications.
Properties
CAS No. |
63003-14-5 |
|---|---|
Molecular Formula |
C13H11Cl3OS |
Molecular Weight |
321.6 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(2-methylnaphthalen-1-yl)sulfanylethanol |
InChI |
InChI=1S/C13H11Cl3OS/c1-8-6-7-9-4-2-3-5-10(9)11(8)18-12(17)13(14,15)16/h2-7,12,17H,1H3 |
InChI Key |
BZKDLEMCGUMMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)SC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-bis[(4-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14502127.png)

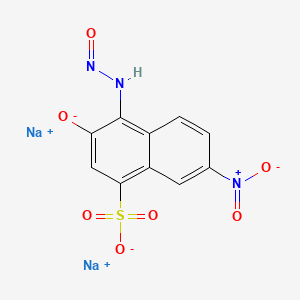
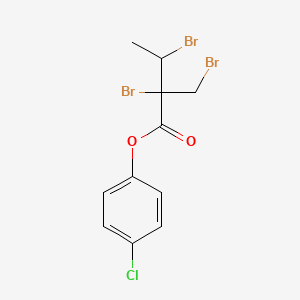
![3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione](/img/structure/B14502143.png)
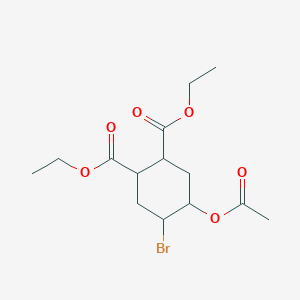
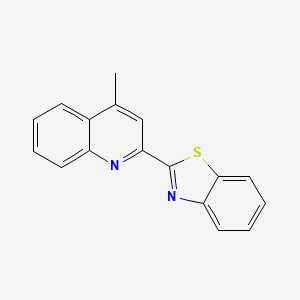

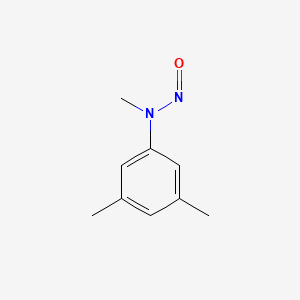
![(2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14502181.png)
